Tribenzoylmethane

Description

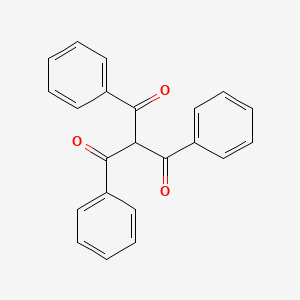

Tribenzoylmethane (TBM), with the molecular formula C₂₂H₁₆O₃ (CAS 641-44-1), is a β-triketone characterized by three benzoyl groups attached to a central methane carbon. It is synthesized via benzoylation of methyl ketones using bromomagnesium alkoxides, as demonstrated in early studies where yields ranged from 1.2% (methyl ethyl ketone) to 9.8% (acetone) . TBM is notable for its role in forming lanthanoid complexes, though its low solubility in such systems has driven the development of more lipophilic β-triketones . Recent applications include its use as a stabilizer in polyvinyl chloride (PVC) resins, where it improves color stability .

Properties

CAS No. |

641-44-1 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-benzoyl-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C22H16O3/c23-20(16-10-4-1-5-11-16)19(21(24)17-12-6-2-7-13-17)22(25)18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

CTUQBZGKHZPYJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical and Chemical Properties

Research Findings

- TBM: Complexes with lanthanoid ions (e.g., La³⁺, Eu³⁺) exhibit unique photoluminescent properties but require lipophilic modifications for practical use . In PVC stabilization, TBM reduces degradation by scavenging free radicals, though it is less effective than bis(p-chlorobenzoyl)methane .

- TPM : Derivatives show promise in targeting drug-resistant cancers by inhibiting reactive oxygen species (ROS) production .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.